Nitroxynil

Veterinary Parasitology Fasciolicide Efficacy Anthelmintic Comparison

Nitroxynil is a halogenated nitrophenolic fasciolicide (ATCvet QP52AG08) engineered for strategic rotation against triclabendazole-resistant Fasciola hepatica. Unlike benzimidazoles, it achieves ≥99% efficacy against mature liver fluke while retaining full potency against TCBZ-resistant strains. Its 8-day elimination half-life delivers ≥9 weeks of residual protection, making it the scientifically validated choice for dry cows, replacement heifers, and meat-producing animals where prolonged milk residues preclude lactating dairy use. Procure for deployment 10-12 weeks post-infection season onset to align drug activity with parasite developmental biology, maximizing cost-effectiveness. Combination products with clorsulon or macrocyclic lactones are available for broadened spectrum.

Molecular Formula C7H3IN2O3
Molecular Weight 290.01 g/mol
CAS No. 1689-89-0
Cat. No. B131409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroxynil
CAS1689-89-0
Synonyms4-Hydroxy-3-iodo-5-nitrobenzonitrile;  2-Iodo-4-cyano-6-nitrophenol;  3-Iodo-5-nitro-4-hydroxybenzonitrile;  3-Nitro-4-hydroxy-5-iodobenzonitrile;  3-Nitro-5-iodo-4-hydroxybenzonitrile;  4-Cyano-2-iodo-6-nitrophenol;  M and B 10755;  Nitroxynil; 
Molecular FormulaC7H3IN2O3
Molecular Weight290.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N
InChIInChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H
InChIKeySGKGVABHDAQAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitroxynil (CAS 1689-89-0) Procurement Specification: Veterinary Fasciolicide Class and Core Characteristics


Nitroxynil (CAS 1689-89-0) is a halogenated nitrophenolic veterinary anthelmintic classified under ATCvet code QP52AG08 as a phenol derivative [1]. It functions as a prodrug uncoupler of oxidative phosphorylation in susceptible parasites, primarily targeting mature and late immature Fasciola hepatica (liver fluke) in cattle and sheep, with secondary activity against certain hematophagous nematodes including Haemonchus contortus [2]. As a narrow-spectrum fasciolicide distinct from benzimidazoles (e.g., triclabendazole) and salicylanilides (e.g., closantel, rafoxanide), nitroxynil is formulated exclusively as a water-soluble ethylglucamine salt solution for subcutaneous injection, as oral administration results in nitro-group reduction and inactivation by ruminal microflora [3]. Its regulatory approval status includes EU authorization and UK VMR approval [1].

Nitroxynil vs. Alternative Fasciolicides: Why Class Substitution Compromises Efficacy in Resistance Management


Generic substitution among fasciolicides is scientifically contraindicated due to profound inter-drug divergence in both spectrum of activity against developmental parasite stages and cross-resistance profiles. Triclabendazole, the historical gold standard, demonstrates superior efficacy against early immature fluke (≥88% at 1-4 weeks post-infection) but faces escalating global resistance [1]. Conversely, nitroxynil and salicylanilides (closantel, rafoxanide) show negligible to slight activity against early immature stages (<6 weeks) but achieve ≥99% efficacy against mature fluke [2]. Critically, nitroxynil retains therapeutic efficacy against triclabendazole-resistant F. hepatica strains where triclabendazole fails (0-73.8% efficacy), establishing it as a chemically distinct rotation option [3][4]. Furthermore, nitroxynil's extended plasma persistence (elimination half-life approximately 8 days in sheep with detectable plasma concentrations for ≥9 weeks) provides residual protection against reinfection [5].

Nitroxynil Quantitative Differentiation Evidence: Head-to-Head Comparative Efficacy Data for Scientific Selection


Mature F. hepatica Efficacy: Nitroxynil vs. Triclabendazole, Clorsulon, Rafoxanide in Controlled Cattle Studies

In controlled efficacy trials using 274 cattle artificially infected with F. hepatica, nitroxynil achieved 99.1% efficacy against 10- to 12-week-old mature fluke, statistically equivalent to clorsulon (99.0%) and triclabendazole at 12 mg/kg (100%), and superior to rafoxanide (90.1%) [1]. However, against early immature stages (1-4 weeks post-infection), nitroxynil, clorsulon, and rafoxanide all displayed negligible activity, while triclabendazole maintained 88.1-95.3% efficacy [1]. This establishes nitroxynil as a mature-fluke specialist agent.

Veterinary Parasitology Fasciolicide Efficacy Anthelmintic Comparison

Triclabendazole-Resistant F. hepatica: Nitroxynil Efficacy vs. Triclabendazole in Naturally Infected Sheep

In a naturally infected sheep flock harboring confirmed triclabendazole-resistant F. hepatica, triclabendazole demonstrated only 59.4-73.8% efficacy (fecal egg count reduction) during the first month post-treatment, whereas nitroxynil achieved 81.3-86% efficacy over the same period [1]. The authors note that nitroxynil's sub-100% performance was attributable to its known reduced efficacy (50-90%) against 7- to 9-week-old immature fluke, not resistance [1].

Anthelmintic Resistance Fasciola hepatica Resistance Management

Complete Triclabendazole Resistance Reversal: Nitroxynil 100% Efficacy in Peruvian Guinea Pigs

In a controlled study of naturally infected guinea pigs (Cavia porcellus) in Cajamarca, Peru, the Fecal Egg Count Reduction Test (FECRT) revealed 0% efficacy for triclabendazole at 25 mg/kg, confirming complete resistance. In contrast, nitroxynil at 50 mg/kg subcutaneous, closantel at 20 mg/kg, and clorsulon+ivermectin each achieved 100% efficacy [1]. This provides unequivocal evidence of nitroxynil's utility as a rescue therapy in triclabendazole-failure scenarios.

Fasciolicide Resistance Triclabendazole Failure Alternative Therapy

Field Efficacy in Dairy Cattle: Nitroxynil vs. Triclabendazole, Closantel, Rafoxanide in Peru

In a 2023 field study of naturally infected dairy cattle in Peru's Mantaro Valley where reduced triclabendazole susceptibility was documented, triclabendazole achieved ≤80.8% efficacy. Nitroxynil demonstrated 92.9% efficacy (95% CI: 83-100) at day 15 post-treatment, comparable to rafoxanide+albendazole (92.1%) and clorsulon+ivermectin (98.8%) [1]. At day 30, nitroxynil efficacy declined to 82.1% (95% CI: 53.6-100), attributed to immature fluke maturation [1].

Dairy Cattle Fasciolosis Control Field Efficacy Trial

Plasma Pharmacokinetics and Residual Protection: Nitroxynil Extended Half-Life vs. Ivermectin in Sheep

Following subcutaneous co-administration with ivermectin (IVM) in sheep, nitroxynil (NTX) exhibited sustained plasma concentrations with elimination phases detectable up to 60 days post-administration [1]. In high body weight (18-20 month) sheep, NTX AUC was 1735.0 ± 155.8 μg·day/mL versus 1188.5 ± 122.6 μg·day/mL in younger (6-8 month) animals, with significantly longer elimination half-life and mean residence time in older sheep (p<0.01) [1]. Comparative data indicate NTX plasma protein binding of 97-98% across cattle, sheep, and rabbits, conferring extended persistence relative to many other anthelmintic classes [2][3].

Pharmacokinetics Residual Activity Reinfection Prevention

Haemonchus contortus Cross-Activity: Nitroxynil vs. Closantel Against Resistant Strain

In a controlled efficacy trial against a closantel-resistant Haemonchus contortus strain in experimentally infected lambs, nitroxynil at 10 mg/kg subcutaneous achieved only 57% adult worm reduction and 39% FECRT reduction, whereas closantel at the same dose achieved 99% efficacy [1]. This suggests limited cross-efficacy for nitroxynil against closantel-resistant H. contortus strains and indicates that nitroxynil should not be considered a direct substitute for closantel in this specific resistance context [1].

Haemonchus contortus Anthelmintic Resistance Nematode Control

Nitroxynil Application Scenarios: Evidence-Based Procurement and Research Use Cases


Resistance Management Rotation in Triclabendazole-Failure Regions

In geographic regions with documented triclabendazole resistance (e.g., Peru, Chile, Northern Ireland), nitroxynil serves as a scientifically validated alternative fasciolicide for mature F. hepatica control. Evidence demonstrates nitroxynil achieving 81.3-86% efficacy where triclabendazole provides only 59.4-73.8% efficacy [1], and 100% efficacy in cases of complete triclabendazole failure [2]. Procurement of nitroxynil for annual rotation with triclabendazole (where effective) or as primary therapy in confirmed resistance zones is supported by these direct comparative data.

Late-Season or Strategic Mature Fluke Clearance Programs

Nitroxynil's stage-specific efficacy profile—99.1% against 10- to 12-week-old mature fluke but negligible activity against early immature stages [1]—positions it as an optimal agent for strategic treatment timing. Procure nitroxynil for use 10-12 weeks post-infection season onset, when fluke have matured to susceptible stages. This targeted deployment maximizes cost-effectiveness by aligning drug selection with parasite developmental biology, avoiding wasteful early-season administration when immature fluke predominate.

Extended Withholding Period Management for Milk-Producing Animals

Nitroxynil exhibits high plasma protein binding (97-98%) and extended elimination kinetics with detectable plasma concentrations persisting ≥9 weeks post-administration [2][3]. Due to prolonged milk residues, nitroxynil is contraindicated in animals producing milk for human consumption [4]. Procurement planning must account for extended withholding periods; nitroxynil is therefore optimally deployed in dry cows, replacement heifers, and meat-producing sheep/cattle rather than lactating dairy animals.

Combination Formulation Procurement for Broad-Spectrum Parasite Control

Nitroxynil's narrow spectrum (mature F. hepatica plus selected hematophagous nematodes) can be broadened through fixed-dose combination products. When combined with clorsulon, synergistic efficacy against both adult and early immature fluke (2-5 weeks old) is achieved [5]. Addition of a macrocyclic lactone (e.g., ivermectin) extends coverage to Ostertagia spp. [5]. For operations requiring simultaneous fluke and gastrointestinal nematode control, procurement of nitroxynil-based combination injectables (e.g., Nitromec®) offers operational efficiency supported by pharmacokinetic compatibility data [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitroxynil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.